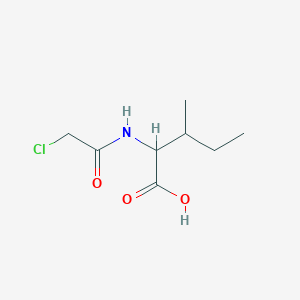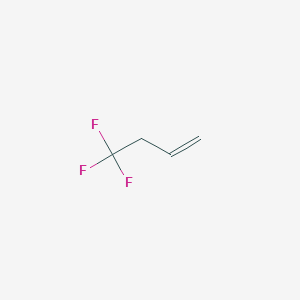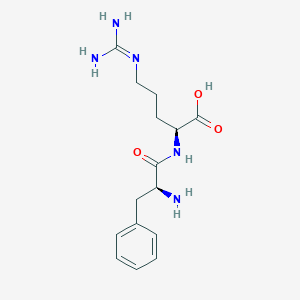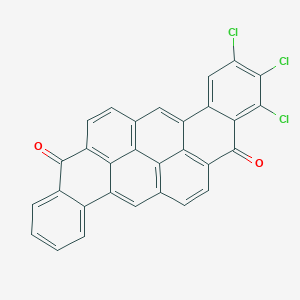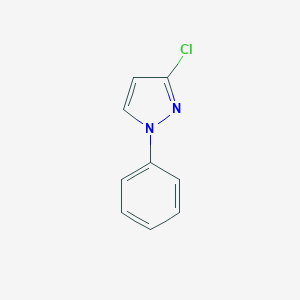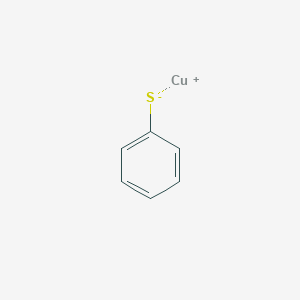![molecular formula C14H12N2 B072424 2-Methyl-1-phenyl-1H-benzo[d]imidazole CAS No. 1484-39-5](/img/structure/B72424.png)
2-Methyl-1-phenyl-1H-benzo[d]imidazole
概要
説明
GI-555736: は分子式C14H12N2 、分子量208.26 g/mol の化学化合物です 。 主にVEGFR/PDGFR阻害剤 としての役割で知られており、さまざまな生物学および医学研究において重要な役割を果たしています .
合成方法
合成経路と反応条件: GI-555736の合成は、特定の有機中間体を制御された条件下で反応させることで行われます。 詳細な合成経路には、通常、3-アミノ-1,2,4-トリアゾール由来のシッフ塩基配位子の生成とその後の2-ヒドロキシ-1-ナフトアルデヒドとの反応が含まれます 。 反応条件には、反応速度と収率を高めるためにマイクロ波照射が使用されることがよくあります .
工業的生産方法: GI-555736の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれています。 この化合物は通常、粉末状で-20°Cで保存され、長期安定性を維持します .
科学的研究の応用
GI-555736 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in altering the lifespan of eukaryotic organisms.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
GI-555736の作用機序には、VEGFR/PDGFR 経路の阻害が関与しています。これらの受容体に結合することで、この化合物は細胞の増殖、生存、血管新生を調節するシグナル伝達経路を妨害します。 この阻害は、がんモデルにおいて腫瘍の増殖と転移を抑制する可能性があります .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GI-555736 involves the reaction of specific organic intermediates under controlled conditions. The detailed synthetic route typically includes the formation of a Schiff base ligand derived from 3-amino-1,2,4-triazole and its subsequent reaction with 2-hydroxy-1-naphthaldehyde . The reaction conditions often involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of GI-555736 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in powder form at -20°C for long-term stability .
化学反応の分析
反応の種類: GI-555736は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、対応する酸化生成物を生成することができます。
還元: 分子内の官能基を修飾するために、還元反応を行うことができます。
置換: GI-555736は、分子内の特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換化合物を生成する可能性があります .
科学研究への応用
GI-555736は、以下を含む幅広い科学研究への応用があります。
化学: 有機合成や触媒研究における試薬として使用されています。
生物学: 真核生物の寿命を変える役割について調査されています.
医学: VEGFR/PDGFR阻害剤としての潜在的な治療効果について研究されており、がん研究と治療における可能性があります.
類似化合物との比較
類似化合物:
スニチニブ: がん治療に使用される別のVEGFR/PDGFR阻害剤です。
ソラフェニブ: VEGFRやPDGFRなどの複数のキナーゼを標的とするマルチキナーゼ阻害剤です。
パゾパニブ: VEGFRとPDGFRを標的とするチロシンキナーゼ阻害剤です.
独自性: GI-555736は、その特異的な分子構造とVEGFR/PDGFR阻害剤としての高い効力においてユニークです。 真核生物の寿命を変える能力は、他の類似化合物とは異なります .
特性
IUPAC Name |
2-methyl-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKPDVRJFZOSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348645 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-39-5 | |
| Record name | 2-methyl-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


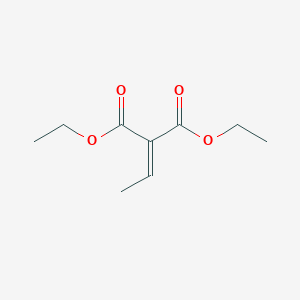
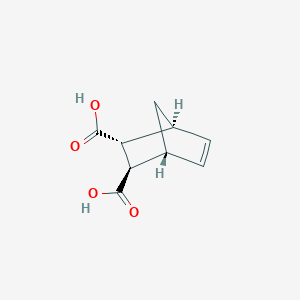
![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)
